4-[(3-Bromobenzyl)oxy]piperidine hydrochloride
Overview
Description
4-[(3-Bromobenzyl)oxy]piperidine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with a 3-bromobenzyl group, and it is often used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride typically involves the reaction of piperidine with 3-bromobenzyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and other chemical compounds.
Biology: In biological research, this compound is utilized to study the interactions between small molecules and biological targets. It can be used to investigate the binding affinity and specificity of various receptors and enzymes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure makes it a candidate for the synthesis of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, leading to biological responses. The exact pathways involved can vary, but they often include binding to specific sites on the target molecules and modulating their activity.
Comparison with Similar Compounds
4-Bromobenzyl Alcohol: This compound is structurally similar but lacks the piperidine ring.
3-Bromobenzyl Chloride: A precursor used in the synthesis of 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride.
Piperidine: The core structure without the bromobenzyl group.
Uniqueness: this compound is unique due to its combination of the piperidine ring and the 3-bromobenzyl group
Properties
IUPAC Name |
4-[(3-bromophenyl)methoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLOTKDQLPHHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-77-8 | |
Record name | Piperidine, 4-[(3-bromophenyl)methoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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